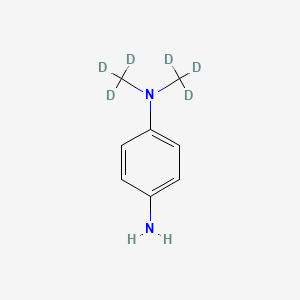

N,N-Dimethyl-p-phenylenediamine-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

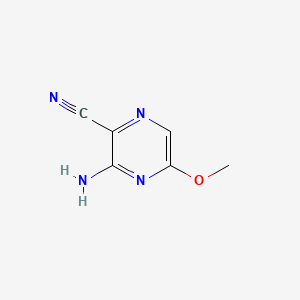

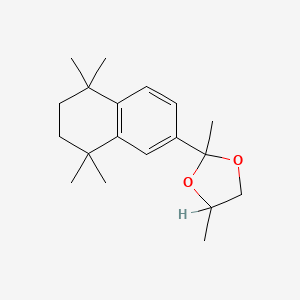

“N,N-Dimethyl-p-phenylenediamine” (also known as DPD or DMPPDA) is an aromatic amine that is primarily used as an intermediate in the production of dyes . It is a redox indicator that readily forms a stable, red radical cation, which is involved in a variety of redox reactions .

Synthesis Analysis

“N,N-Dimethyl-p-phenylenediamine” is mainly used as an intermediate to produce dyes . Its oxidation reaction with H2O2 in the presence of an iron (III) catalyst has been used for the spectrophotometric detection of trace quantities of iron (III) . It also has sulfonating properties, allowing it to react with other compounds and generate sulfonic acid groups .Molecular Structure Analysis

The molecular formula of “N,N-Dimethyl-p-phenylenediamine” is (CH3)2NC6H4NH2 . The compound contains two amine groups: a primary and a tertiary one. The carbons in the aromatic ring are very nucleophilic due to the electron density added by both nitrogen’s lone pairs to the π-system .Chemical Reactions Analysis

“N,N-Dimethyl-p-phenylenediamine” is involved in a variety of redox reactions . Its oxidation reaction with H2O2 in the presence of an iron (III) catalyst has been used for the spectrophotometric detection of trace quantities of iron (III) . It also undergoes a covalent chemical bonding with humic materials, which can result in its chemical alteration to a latent form and prevent leaching .Physical And Chemical Properties Analysis

“N,N-Dimethyl-p-phenylenediamine” is a solid with a melting point of 34-36 °C (lit.) . It darkens readily to a grey powder when exposed to air .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

“N,N-Dimethyl-p-phenylenediamine” may be used for the preparation of molecular compounds with tetracyano-p-quinodimethane (TCNQ). Polarized absorption spectra of these molecular compounds were investigated . It is also used in the HID-AB (high iron diamine-alcian blue) staining procedures, which are used to differentiate between sialomucin and sulfomucin in the gastrointestinal tract .

Propiedades

IUPAC Name |

4-N,4-N-bis(trideuteriomethyl)benzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZORFPDSXLZWJF-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=CC=C(C=C1)N)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptan-2-ol, 5-(methylsulfonyl)-, (2-exo,5-endo)- (9CI)](/img/no-structure.png)

![4-[(Methylamino)methyl]-3-nitrobenzoic acid](/img/structure/B590982.png)